molecular formula C20H23ClN2O2 B2623100 Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride CAS No. 1185722-20-6

Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride

Cat. No.: B2623100
CAS No.: 1185722-20-6
M. Wt: 358.87
InChI Key: MBKOWDDITJWSAB-UHFFFAOYSA-N
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Description

Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride is a complex organic compound that features a unique structure combining an indole moiety with a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine precursors, followed by their coupling under specific conditions to form the desired compound. Common reagents used in these reactions include strong acids or bases, catalysts, and solvents like ethanol or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4,6-dimethyl-2-(pyridin-2-YL)-1H-indol-3-YL]butanoate hydrochloride is unique due to its specific combination of an indole and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2.ClH/c1-13-11-14(2)19-15(7-6-9-18(23)24-3)20(22-17(19)12-13)16-8-4-5-10-21-16;/h4-5,8,10-12,22H,6-7,9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKOWDDITJWSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)OC)C3=CC=CC=N3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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